レウコマイシンA13

概要

説明

科学的研究の応用

Antimicrobial Activity

Leucomycin A13 is primarily recognized for its antibacterial properties . It demonstrates effectiveness against several pathogens, including:

- Staphylococcus aureus

- Streptococcus pyogenes

- Diplococcus pneumoniae

Research indicates that Leucomycin A13 can inhibit protein synthesis in bacteria, which is a common mechanism among macrolide antibiotics. Its efficacy is particularly notable against strains resistant to other antibiotics such as penicillin and tetracyclines .

Research Applications

Leucomycin A13 serves as a valuable tool in various research contexts:

- HPLC Resolution : It is utilized in high-performance liquid chromatography (HPLC) for the resolution of the leucomycin complex, aiding in the study of antibiotic properties and interactions .

- Antibody-Drug Conjugates (ADCs) : The compound is being investigated for its potential role in ADCs, where it may enhance the delivery and efficacy of therapeutic agents against cancer cells .

- Cell Cycle Studies : Leucomycin A13 has been employed in studies related to apoptosis and cell cycle regulation, contributing to our understanding of cellular responses to antibiotics .

Mechanistic Insights

The mechanisms underlying the action of Leucomycin A13 have been a focus of various studies:

- Protein Synthesis Inhibition : Like other macrolides, it binds to the 50S ribosomal subunit, obstructing peptide chain elongation during translation. This action is crucial for its antibacterial effects .

- Impact on Cellular Pathways : Research has explored its influence on signaling pathways such as MAPK/ERK and NF-κB, which are vital for cellular stress responses and inflammation .

Case Studies

Several case studies have highlighted the applications of Leucomycin A13:

- In Vitro Studies : One study evaluated its activity against 214 clinical isolates of Gram-positive cocci, confirming its potency against resistant strains and positioning it as a viable alternative in specific clinical scenarios where traditional antibiotics fail .

- Veterinary Medicine : Leucomycin A13 has been approved for use as a growth promoter in livestock, demonstrating its utility beyond human medicine . Its inclusion in animal feed has shown to reduce morbidity from respiratory infections.

Comparative Efficacy

A comparative analysis of Leucomycin A13 against other macrolides reveals its unique profile:

| Antibiotic | Spectrum of Activity | Resistance Profile |

|---|---|---|

| Leucomycin A13 | Broad (Gram-positive) | Effective against resistant strains |

| Erythromycin | Broad | Resistance common among S. aureus |

| Tylosin | Limited (mainly livestock) | Less effective against human pathogens |

作用機序

Target of Action

Leucomycin A13, a macrolide antibiotic, primarily targets ribosomes . Ribosomes are the protein synthesis machinery of the cell, translating the genetic code into functional proteins. By targeting ribosomes, Leucomycin A13 can interfere with protein synthesis, which is crucial for bacterial growth and survival .

Mode of Action

Leucomycin A13 binds to ribosomes with an IC50 value of 1.2 μM . This binding inhibits the translocation step in protein synthesis, preventing the addition of new amino acids to the growing peptide chain . This disruption of protein synthesis can lead to the death of the bacteria or inhibit their growth .

Biochemical Pathways

The primary biochemical pathway affected by Leucomycin A13 is the protein synthesis pathway . By binding to the ribosomes, Leucomycin A13 prevents the proper functioning of this pathway, leading to a decrease in protein production . This can have downstream effects on other biochemical pathways that rely on these proteins, potentially disrupting various cellular processes.

Pharmacokinetics

Like other macrolide antibiotics, it is expected to have good oral bioavailability and tissue penetration

Result of Action

The result of Leucomycin A13’s action is the inhibition of bacterial growth or the death of the bacteria . It is active against B. subtilis, S. aureus, M. luteus, and E. coli with MIC values of 0.16, 0.16, 0.08 and >10 μg/mL, respectively . By disrupting protein synthesis, Leucomycin A13 prevents the bacteria from carrying out essential cellular functions, leading to their death or inhibition of growth .

Action Environment

The action of Leucomycin A13 can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the antibiotic, with acidic conditions potentially leading to degradation . Additionally, the presence of resistant bacteria can also influence the efficacy of Leucomycin A13

生化学分析

Biochemical Properties

Leucomycin A13 exhibits its antibacterial activity by interacting with ribosomes, the protein synthesis machinery of the cell . It binds to ribosomes with an IC50 value of 1.2 μM in a radioligand binding assay . This interaction inhibits protein synthesis, thereby exerting its antibacterial effect.

Cellular Effects

Leucomycin A13 affects various types of cells by inhibiting protein synthesis. It is active against B. subtilis, S. aureus, M. luteus, and E. coli, indicating that it can influence the function of these cells

Molecular Mechanism

The molecular mechanism of Leucomycin A13 involves binding to ribosomes, thereby inhibiting protein synthesis This binding interaction with the ribosome is likely to involve specific sites on the ribosome where the antibiotic can bind and exert its inhibitory effect

準備方法

Synthetic Routes and Reaction Conditions

Leucomycin A13 is primarily obtained through fermentation by microorganisms, specifically Streptomyces kitasatoensis. The fermentation process involves cultivating the microorganism in a suitable medium under controlled conditions to produce the antibiotic .

Industrial Production Methods

The industrial production of Leucomycin A13 involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify Leucomycin A13 .

化学反応の分析

Types of Reactions

Leucomycin A13 undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of Leucomycin A13 include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of Leucomycin A13 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

類似化合物との比較

Leucomycin A13 is part of the leucomycin complex, which includes several other macrolide antibiotics such as Leucomycin A1, A3, A4, A5, A6, A7, A8, and A9 . Compared to these similar compounds, Leucomycin A13 is unique in its specific activity against certain bacterial strains and its distinct chemical structure.

Conclusion

Leucomycin A13 is a significant macrolide antibiotic with diverse applications in scientific research and medicine. Its unique chemical properties and mechanism of action make it a valuable compound for further study and development.

生物活性

Leucomycin A13, a macrolide antibiotic derived from the fermentation of Streptomyces kitasatoensis, is part of the leucomycin complex. This compound has garnered attention for its potential biological activities, particularly its antibacterial and antiproliferative properties. This article reviews the biological activity of Leucomycin A13, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antibacterial Properties

Leucomycin A13 exhibits a broad spectrum of antibacterial activity. It has been tested against several bacterial strains, including:

- Bacillus subtilis

- Staphylococcus aureus

- Micrococcus luteus

Research indicates that Leucomycin A13 retains significant potency against these Gram-positive bacteria, making it a candidate for treating infections caused by resistant strains.

The primary mechanism through which Leucomycin A13 exerts its antibacterial effects is through inhibition of protein synthesis. Like other macrolides, it binds to the 50S ribosomal subunit of bacteria, obstructing peptide bond formation and ultimately halting bacterial growth. This mechanism is crucial for its efficacy against various pathogens, especially those resistant to other antibiotic classes .

Antiproliferative Activity

In addition to its antibacterial properties, Leucomycin A13 has shown moderate antiproliferative activity in various cancer cell lines. Studies have demonstrated that certain derivatives of leucomycin exhibit significant cytotoxic effects against:

- HeLa (human cervix carcinoma)

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

For instance, specific analogs derived from Leucomycin A13 were found to inhibit proliferation in these cell lines at low micromolar concentrations .

Comparative Efficacy

A comparative analysis of different leucomycin derivatives highlights the unique biological profile of Leucomycin A13. While some derivatives displayed enhanced antiproliferative activity, they often exhibited reduced antibacterial efficacy. The balance between these two activities is critical for developing new therapeutic agents based on leucomycins.

| Compound | Antibacterial Activity | Antiproliferative Activity |

|---|---|---|

| Leucomycin A13 | High | Moderate |

| Derivative 1 | Moderate | High |

| Derivative 2 | Low | Moderate |

Study 1: Antibacterial Spectrum

In a study assessing the antibacterial spectrum of Leucomycin A13, it was found to be effective against multiple strains of Gram-positive bacteria. The minimal inhibitory concentrations (MICs) were determined for various strains, confirming its potential as an alternative treatment option in antibiotic-resistant infections.

Study 2: Antiproliferative Effects

Another research study evaluated the cytotoxicity of Leucomycin A13 and its derivatives on human cancer cell lines. The results indicated that while Leucomycin A13 itself had moderate activity, certain structural modifications significantly enhanced its antiproliferative effects. For example, derivatives with specific substitutions on the macrolide ring showed increased potency against MCF-7 cells .

Study 3: Structure-Activity Relationship

A detailed investigation into the structure-activity relationship (SAR) of leucomycin derivatives revealed that modifications at specific positions on the molecule could lead to enhanced biological activity. The presence of an ethylaldehyde substituent at the C6 position was found essential for maintaining antibacterial efficacy while allowing for variations that improved anticancer properties .

特性

IUPAC Name |

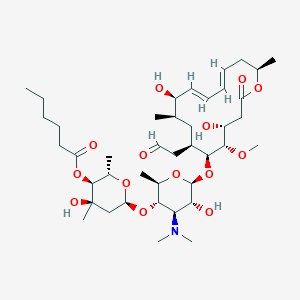

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H69NO14/c1-10-11-13-18-31(46)54-39-27(5)52-33(23-41(39,6)49)55-36-26(4)53-40(35(48)34(36)42(7)8)56-37-28(19-20-43)21-24(2)29(44)17-15-12-14-16-25(3)51-32(47)22-30(45)38(37)50-9/h12,14-15,17,20,24-30,33-40,44-45,48-49H,10-11,13,16,18-19,21-23H2,1-9H3/b14-12+,17-15+/t24-,25-,26-,27+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDHGRIZNLIHBG-TYBIZVFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H69NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474630 | |

| Record name | Leucomycin A13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

800.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78897-52-6 | |

| Record name | Leucomycin A13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78897-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078897526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucomycin A13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOMYCIN A13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248RTG654T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of glucose in the production of leucomycin A₃ by Streptomyces kitasatoensis 66-14-3?

A: Research indicates that glucose acts as an inducer for the enzyme responsible for converting leucomycin A₁ to leucomycin A₃ in Streptomyces kitasatoensis 66-14-3. [] This bioconversion involves the acetylation of leucomycin A₁ at the 3-O position. While the presence of glucose in the growth medium is essential for this bioconversion, it is not required during the resting phase when de novo leucomycin synthesis is inhibited. [] Essentially, glucose exposure during growth primes the bacteria for later leucomycin A₃ production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。